3-(Aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one hydrochloride
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research .
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis is carried out .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity are analyzed .Scientific Research Applications
Optical Resolution and Configurations
- Research on enantiomers of 3-methylazetidin-2-one, closely related to the compound , focuses on their optical resolution and absolute configurations. This work is crucial for understanding the chiral properties of such compounds, which is important in pharmaceutical synthesis (Shustov & Rauk, 1996).
Synthesis and Conversion Studies
- Studies on the synthesis of various derivatives of azetidin-2-one, including methods for obtaining amino vinyl propanoic acid hydrochloride from azetidin-2-one, are significant. These methods contribute to the development of various pharmaceutical intermediates (Cheung & Shoolingin‐Jordan, 1997).
- Another study focuses on the synthesis of 1-alkyl-2-methylazetidin-3-ones, which are relevant for their potential applications in medicinal chemistry (Salgado et al., 2003).
Potential Inhibitors and Therapeutic Applications
- Research into 1-alkoxycarbonyl-3-bromoazetidin-2-ones explores their potential as enzyme inhibitors, highlighting their possible use in developing new therapeutic agents (Beauve et al., 1999).
- The compound GSK189254, which contains a similar structural framework, demonstrates potential in treating cognitive disorders, particularly Alzheimer's disease. This research underscores the therapeutic potential of azetidin-2-one derivatives in neurodegenerative diseases (Medhurst et al., 2007).
Chemical Transformations and Derivatives
- Studies on the preparation and transformation of various azetidin-2-ones, including sulfur-free penicillin derivatives, contribute to understanding the chemistry and potential applications of these compounds in antibiotic development (Wolfe et al., 1975).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(aminomethyl)-1-cyclobutyl-3-methylazetidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-9(5-10)6-11(8(9)12)7-3-2-4-7;/h7H,2-6,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHQXNQNSPNILK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CCC2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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